3-(2-bromophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propanamide 3-(2-bromophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16570470
InChI: InChI=1S/C18H16BrNO2S/c19-16-5-2-1-4-13(16)7-8-18(21)20-11-15-10-14(12-23-15)17-6-3-9-22-17/h1-6,9-10,12H,7-8,11H2,(H,20,21)
SMILES:
Molecular Formula: C18H16BrNO2S
Molecular Weight: 390.3 g/mol

3-(2-bromophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propanamide

CAS No.:

Cat. No.: VC16570470

Molecular Formula: C18H16BrNO2S

Molecular Weight: 390.3 g/mol

* For research use only. Not for human or veterinary use.

3-(2-bromophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propanamide -

Specification

Molecular Formula C18H16BrNO2S
Molecular Weight 390.3 g/mol
IUPAC Name 3-(2-bromophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propanamide
Standard InChI InChI=1S/C18H16BrNO2S/c19-16-5-2-1-4-13(16)7-8-18(21)20-11-15-10-14(12-23-15)17-6-3-9-22-17/h1-6,9-10,12H,7-8,11H2,(H,20,21)
Standard InChI Key ORCMORXVTUZIBG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CS2)C3=CC=CO3)Br

Introduction

3-(2-bromophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propanamide is a synthetic organic compound characterized by its complex molecular structure, which includes a bromophenyl group, a furan-2-yl thiophene moiety, and an amide functional group. This compound has a molecular formula of C18H16BrNO2S and a molecular weight of 390.3 g/mol . Its unique structural attributes suggest potential applications in medicinal chemistry and materials science.

Synthesis

The synthesis of 3-(2-bromophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propanamide typically involves multi-step organic reactions. These steps require careful optimization of reaction conditions to maximize yield and purity. The synthesis process often involves the formation of key intermediates, which are then combined to form the final compound.

Potential Applications

Given its unique structure, 3-(2-bromophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propanamide is of interest for various applications:

  • Medicinal Chemistry: Interaction studies involving this compound could focus on its binding affinity with biological targets, such as enzymes or receptors. Techniques like molecular docking simulations and in vitro assays would provide insights into its mechanism of action and potential therapeutic effects.

  • Materials Science: The compound's heterocyclic and aromatic components may contribute to its potential use in materials with specific optical or electrical properties.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(2-bromophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propanamide. These include:

Compound NameMolecular FormulaKey Features
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamideNot specifiedBenzothiazole core
N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideC18H16BrN3O3S2Contains a triazole ring
4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazineC17H20BrN3O3S2Features a piperazine moiety

These compounds highlight the uniqueness of 3-(2-bromophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propanamide due to its specific brominated phenyl structure combined with an amide functionality, which may influence its reactivity and biological activity differently compared to others.

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